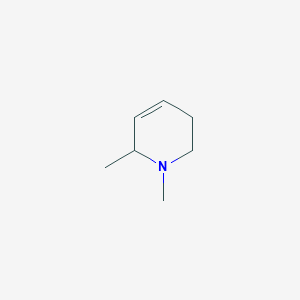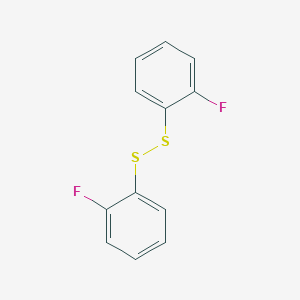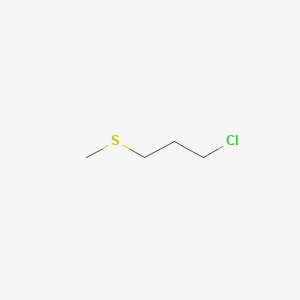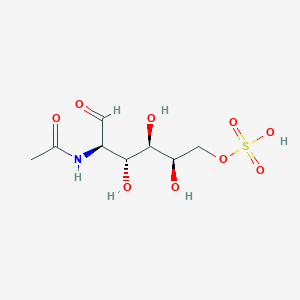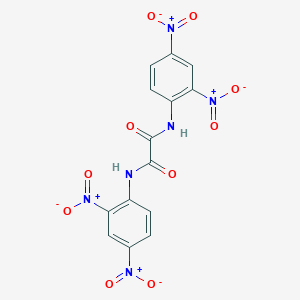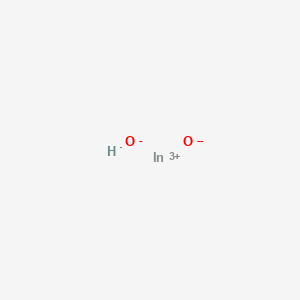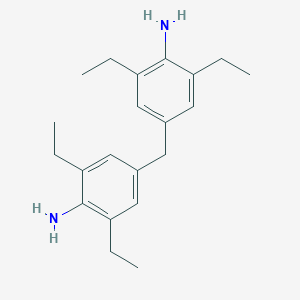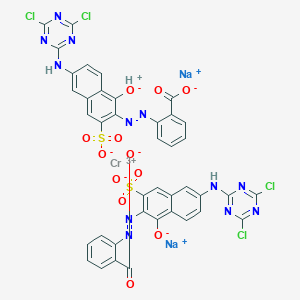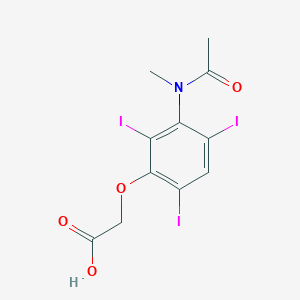
Pyrazole, 1-benzyl-5-(3-(dimethylamino)propoxy)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole, 1-benzyl-5-(3-(dimethylamino)propoxy)-3-methyl-, commonly known as DMABP, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of pyrazole derivatives and has shown promising results in various applications.
作用機序
DMABP is a potent antioxidant and free radical scavenger. It works by neutralizing reactive oxygen species (ROS) and reducing oxidative stress. It also inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation and cell proliferation. DMABP has also been found to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
生化学的および生理学的効果
DMABP has been found to have several biochemical and physiological effects in animal models. It has been shown to:
1. Reduce oxidative stress and inflammation
2. Inhibit cell proliferation and induce apoptosis
3. Improve cognitive function and memory
4. Reduce blood pressure and have a vasodilatory effect
5. Protect against ischemia-reperfusion injury in the heart
実験室実験の利点と制限
DMABP has several advantages and limitations for lab experiments. Its advantages include:
1. High yield and purity of synthesis
2. Potent antioxidant and free radical scavenger
3. Inhibits cell proliferation and induces apoptosis
4. Neuroprotective effects
5. Vasodilatory effect and reduces blood pressure
Its limitations include:
1. Limited solubility in water
2. Limited stability in solution
3. Limited availability and high cost
4. Limited research on its toxicity and safety
将来の方向性
There are several future directions for DMABP research. Some of them are:
1. Development of DMABP derivatives with improved solubility and stability
2. Investigation of the mechanism of action of DMABP in different cell types and tissues
3. Evaluation of the toxicity and safety of DMABP in animal models
4. Clinical trials to evaluate the efficacy of DMABP in cancer, neurodegenerative, and cardiovascular diseases
5. Investigation of the potential of DMABP as a drug delivery system for targeted therapy.
Conclusion:
DMABP is a promising compound with potential applications in various scientific research areas. Its potent antioxidant and free radical scavenger properties make it a valuable tool for investigating oxidative stress-related diseases. Its neuroprotective and cardiovascular effects also make it a potential candidate for drug development. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
合成法
DMABP is synthesized by reacting 1-benzyl-3-methyl-1H-pyrazol-5-amine with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is purified by column chromatography to obtain DMABP in high yield and purity.
科学的研究の応用
DMABP has been extensively studied for its potential applications in various scientific research areas. It has shown promising results in the following fields:
1. Cancer Research: DMABP has been found to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis and inhibiting cell proliferation.
2. Neuroprotection: DMABP has been shown to protect neurons from oxidative stress and inflammation. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
3. Cardiovascular Research: DMABP has been found to have a vasodilatory effect and reduce blood pressure in animal models. It has also been shown to protect against ischemia-reperfusion injury in the heart.
特性
CAS番号 |
15090-13-8 |
|---|---|
製品名 |
Pyrazole, 1-benzyl-5-(3-(dimethylamino)propoxy)-3-methyl- |
分子式 |
C16H23N3O |
分子量 |
273.37 g/mol |
IUPAC名 |
3-(2-benzyl-5-methylpyrazol-3-yl)oxy-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C16H23N3O/c1-14-12-16(20-11-7-10-18(2)3)19(17-14)13-15-8-5-4-6-9-15/h4-6,8-9,12H,7,10-11,13H2,1-3H3 |
InChIキー |
SUIGSTVLZGUYBQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCN(C)C)CC2=CC=CC=C2 |
正規SMILES |
CC1=NN(C(=C1)OCCCN(C)C)CC2=CC=CC=C2 |
その他のCAS番号 |
15090-13-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



